
Lysobactin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Las katanosinas pertenecen a un grupo de antibióticos con potentes propiedades antibacterianas. Específicamente, la katanosina B es un depsipéptido cíclico derivado del metabolismo secundario bacteriano. Su estructura única incluye aminoácidos no proteicos como 3-hidroxileucina, 3-hidroxiasparagina, alotreonina y 3-hidroxi fenilalanina .
Métodos De Preparación
La katanosina B se puede aislar del caldo de fermentación de microorganismos, como Cytophaga o la bacteria Gram-negativa Lysobacter sp. . La síntesis química también es posible . Las rutas sintéticas exactas y las condiciones de reacción no están ampliamente documentadas, pero futuras investigaciones pueden arrojar luz sobre este aspecto.
Análisis De Reacciones Químicas
La katanosina B inhibe la biosíntesis de la pared celular bacteriana al dirigirse a los pasos de transglucosilación y transpeptidación. Aunque el mecanismo preciso difiere del de la vancomicina, sigue siendo eficaz contra patógenos hospitalarios Gram-positivos problemáticos como estafilococos y enterococos .
Aplicaciones Científicas De Investigación
Los investigadores exploran las aplicaciones de la katanosina B en varios campos:
Química: Su estructura única y propiedades antibacterianas la convierten en un tema intrigante para estudios químicos.
Biología: Investigando su impacto en las paredes celulares bacterianas y las posibles interacciones con otras biomoléculas.
Medicina: Explorando su potencial terapéutico, especialmente contra cepas resistentes a los antibióticos.
Industria: Considerando su uso en el desarrollo de fármacos o como compuesto principal para nuevos antibióticos.
Mecanismo De Acción
Los objetivos moleculares y vías precisos de la katanosina B siguen siendo un área activa de investigación. Es probable que sus efectos impliquen la interrupción de la síntesis de la pared celular, lo que lleva a la muerte bacteriana.
Comparación Con Compuestos Similares
Si bien la katanosina B comparte algunas características con otros depsipéptidos cíclicos, su composición específica de aminoácidos y su potencia antibacteriana la distinguen. Compuestos similares incluyen la katanosina A (que difiere en la posición 7 del aminoácido, con valina en lugar de isoleucina) y los acilciclodepsipéptidos relacionados .
Propiedades
IUPAC Name |
2-amino-N-[1-[[6-(2-amino-1-hydroxy-2-oxoethyl)-15-butan-2-yl-18-[3-(diaminomethylideneamino)propyl]-12-(1-hydroxyethyl)-3-(hydroxymethyl)-24-(1-hydroxy-2-methylpropyl)-21-(2-methylpropyl)-2,5,8,11,14,17,20,23,26-nonaoxo-28-phenyl-1-oxa-4,7,10,13,16,19,22,25-octazacyclooctacos-27-yl]amino]-4-methyl-1-oxopentan-2-yl]-4-methylpentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C58H97N15O17/c1-12-30(10)39-53(85)71-40(31(11)75)52(84)64-24-38(76)69-42(45(78)47(60)79)55(87)68-37(25-74)57(89)90-46(32-17-14-13-15-18-32)43(73-51(83)36(23-28(6)7)66-48(80)33(59)21-26(2)3)56(88)72-41(44(77)29(8)9)54(86)67-35(22-27(4)5)50(82)65-34(49(81)70-39)19-16-20-63-58(61)62/h13-15,17-18,26-31,33-37,39-46,74-75,77-78H,12,16,19-25,59H2,1-11H3,(H2,60,79)(H,64,84)(H,65,82)(H,66,80)(H,67,86)(H,68,87)(H,69,76)(H,70,81)(H,71,85)(H,72,88)(H,73,83)(H4,61,62,63) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQMKBWMQSNKASI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)OC(C(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)CC(C)C)C(C(C)C)O)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)N)C2=CC=CC=C2)CO)C(C(=O)N)O)C(C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C58H97N15O17 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1276.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Phenyl-1,4-diazabicyclo[2.2.2]octane](/img/structure/B38088.png)
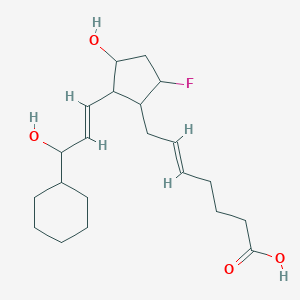
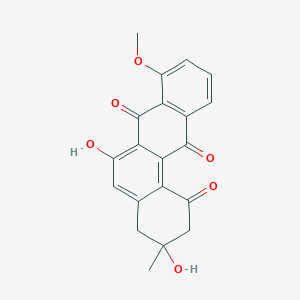
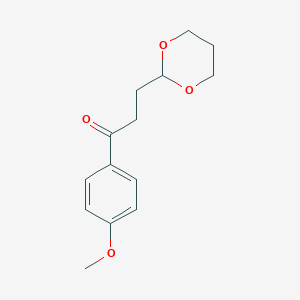

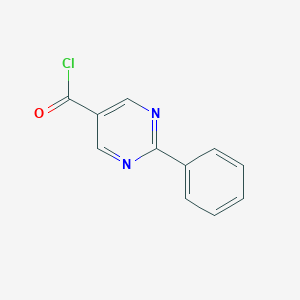
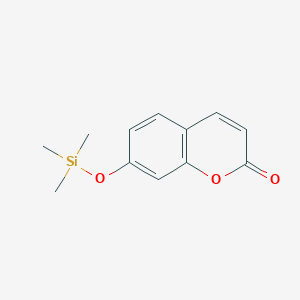
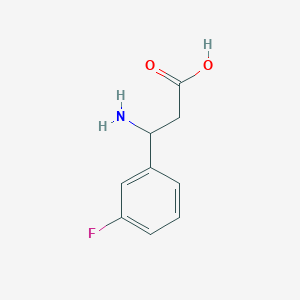
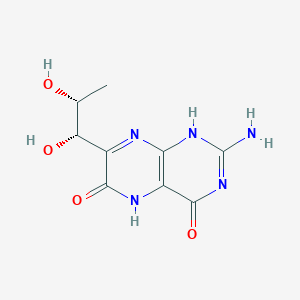

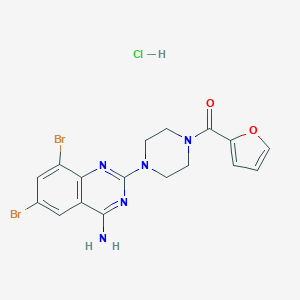
![N-[2-(Chloroacetyl)-5-fluorophenyl]-N-methylformamide](/img/structure/B38113.png)
